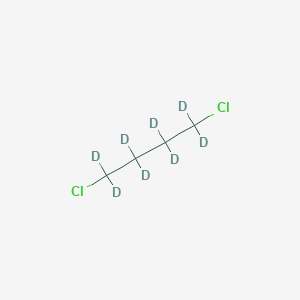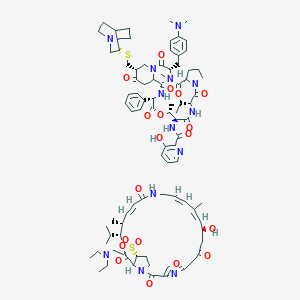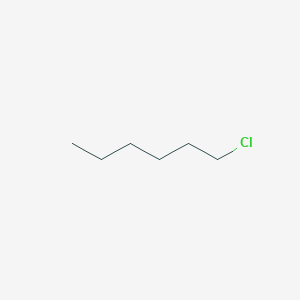
1,4-Dichlorobutane-d8
Overview
Description
1,4-Dichlorobutane-d8 is a deuterated form of 1,4-dichlorobutane, a chemical compound with the molecular formula ClCD2(CD2)2CD2Cl. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. It is commonly used as a reagent in organic synthesis and as a starting material for the production of other chemicals .
Mechanism of Action
Target of Action
1,4-Dichlorobutane-d8 is a chloroalkane with the molecular formula (CH2CH2Cl)2 . It is one of several structural isomers of dichlorobutane . .
Mode of Action
Halogenated aliphatic compounds, such as this compound, are moderately or very reactive . Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms . This compound can react vigorously with oxidizing materials .
Pharmacokinetics
It is known that the compound is a colorless liquid, insoluble in water , with a density of 1.232 g/mL at 25 °C .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is highly flammable and can form explosive mixtures with air . It is also insoluble in water, which can affect its distribution and action in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichlorobutane-d8 can be synthesized through the deuteration of 1,4-dichlorobutane. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of deuterated reagents and solvents to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichlorobutane-d8 undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form 1,4-dilithiobutane when treated with lithium wire.
Common Reagents and Conditions
Sodium Sulfide: Used in substitution reactions to form cyclic compounds like tetrahydrothiophene.
Lithium Wire: Used in reduction reactions to produce 1,4-dilithiobutane.
Major Products Formed
Tetrahydrothiophene: Formed through substitution reactions with sodium sulfide.
1,4-Dilithiobutane: Formed through reduction reactions with lithium wire.
Scientific Research Applications
1,4-Dichlorobutane-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the production of other chemicals.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms due to its deuterated nature.
Medicine: Employed in the development of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: Used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobutane-d8: Similar in structure but with bromine atoms instead of chlorine.
1,3-Dibromopropane-d6: Another deuterated compound with a different carbon chain length and bromine atoms.
Butyric acid-d8: A deuterated carboxylic acid with a similar carbon chain length.
Uniqueness
1,4-Dichlorobutane-d8 is unique due to its specific isotopic labeling with deuterium and the presence of chlorine atoms. This combination makes it particularly useful in studies requiring stable isotopes and in reactions where chlorine’s reactivity is advantageous .
Properties
IUPAC Name |
1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRSWPQXHESDQ-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water. | |
| Record name | 1,4-DICHLOROBUTANE-D8 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
83547-96-0 | |
| Record name | 1,4-DICHLOROBUTANE-D8 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butane-1,1,2,2,3,3,4,4-d8, 1,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083547960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 83547-96-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)



![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)







